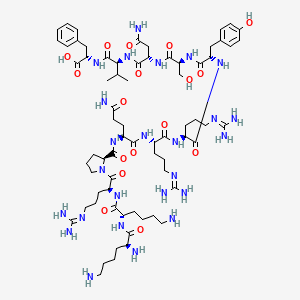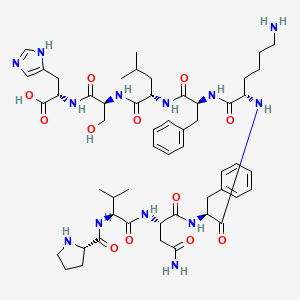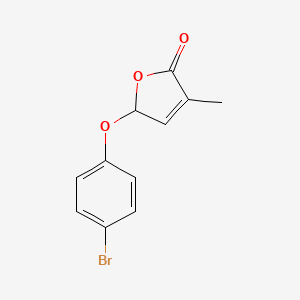
5-(4-bromophenoxy)-3-methylfuran-2(5H)-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
“5-(4-bromophenoxy)-3-methylfuran-2(5H)-one” is a compound that contains a furan ring, which is a five-membered aromatic ring with four carbon atoms and one oxygen. The furan ring in this compound is substituted with a methyl group at the 3-position and a bromophenoxy group at the 5-position .
Molecular Structure Analysis
The molecular structure of this compound would be characterized by the presence of a furan ring, which is a heterocyclic ring with oxygen and unsaturation. This ring system would contribute to the compound’s aromaticity. The bromophenoxy substituent is a large, bulky group that would likely have a significant impact on the compound’s physical and chemical properties .Physical And Chemical Properties Analysis
The physical and chemical properties of a compound are determined by its molecular structure. The presence of the bromophenoxy group in this compound would likely make it relatively heavy and possibly increase its boiling point compared to simpler furan derivatives .Aplicaciones Científicas De Investigación
Synthesis of Cyclopropane Lactones and Heterocyclic Compounds : The compound reacts with stabilized carbanions to form cyclopropane lactones and heterocyclic compounds, useful in organic synthesis (Farin˜a et al., 1987).
Sequential Halolactonization-Hydroxylation Reaction : It can be synthesized through a sequential halolactonization-hydroxylation reaction of specific acids, contributing to the field of synthetic organic chemistry (Ma et al., 2004).
Antimicrobial Applications : Derivatives of the compound demonstrate significant antimicrobial properties, reducing biofilm formation by marine bacteria, thus highlighting its potential in medical and environmental applications (Benneche et al., 2011).
Enantioselective Synthesis : It's used in enantioselective synthesis, important for creating chiral compounds with potential pharmaceutical applications (Riguet, 2011).
Biological Activities : The compound is part of a class of γ-hydroxybutenolides, known for a range of biological activities including antimutagenic, bactericidal, and antitumor properties (Kim et al., 2009).
Flavoring Safety and Efficacy : As part of a chemical group including furanones, it's assessed for safety and efficacy as a flavoring in animal feed, showing potential in food industry applications (Hogstrand, 2014).
Atmospheric Chemistry : In atmospheric chemistry studies, alkyl derivatives of furan, similar to the compound, react with chlorine atoms, indicating its relevance in environmental chemistry (Villanueva et al., 2009).
Discovery of Novel Agonists : It's involved in the discovery of novel G Protein-Coupled Receptor 35 agonists, highlighting its significance in pharmacology and drug discovery (Deng et al., 2011).
Safety And Hazards
Direcciones Futuras
Propiedades
IUPAC Name |
2-(4-bromophenoxy)-4-methyl-2H-furan-5-one |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H9BrO3/c1-7-6-10(15-11(7)13)14-9-4-2-8(12)3-5-9/h2-6,10H,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YOVHEWGBSZLWSV-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(OC1=O)OC2=CC=C(C=C2)Br |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H9BrO3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
269.09 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-(4-bromophenoxy)-3-methylfuran-2(5H)-one | |
Citations
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

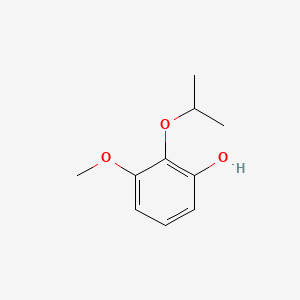
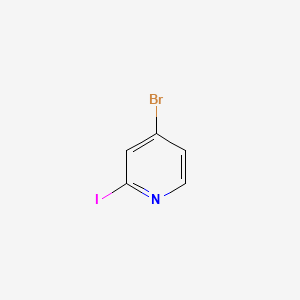
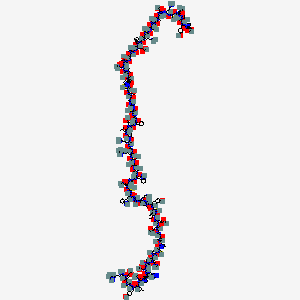
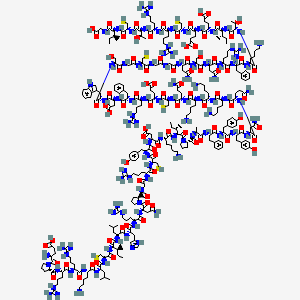
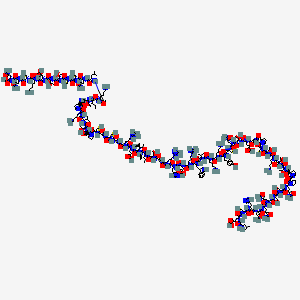
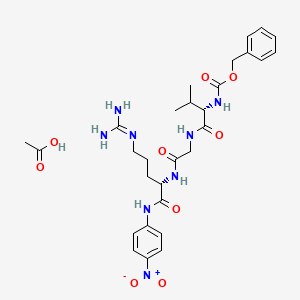
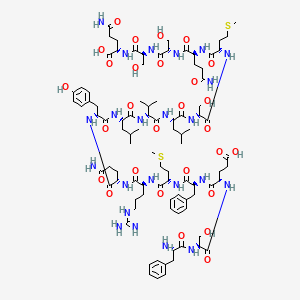
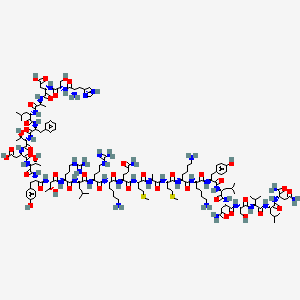

![[cPP1-7,NPY19-23,Ala31,Aib32,Gln34]-hPancreatic Polypeptide](/img/structure/B561549.png)

